molecular formula C8H16ClNO2 B2415624 cyclopentyl (2S)-2-aminopropanoate hydrochloride CAS No. 859210-30-3

cyclopentyl (2S)-2-aminopropanoate hydrochloride

Cat. No.: B2415624
CAS No.: 859210-30-3
M. Wt: 193.67
InChI Key: QGLPWWNULTZBHA-RGMNGODLSA-N
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Description

Cyclopentyl (2S)-2-aminopropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group attached to the (2S)-2-aminopropanoate moiety, with the hydrochloride salt form enhancing its solubility in water

Scientific Research Applications

Cyclopentyl (2S)-2-aminopropanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (2S)-2-aminopropanoate hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors such as cyclopentene or cyclopentanone.

    Esterification: The esterification of the (2S)-2-aminopropanoate moiety is carried out using standard esterification techniques, involving the reaction of the carboxylic acid with an alcohol in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (2S)-2-aminopropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of cyclopentyl (2S)-2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentyl (2S)-2-aminopropanoate hydrochloride can be compared with other similar compounds, such as:

    Cyclopentylamine: A simpler analog with only the cyclopentyl and amino groups.

    Cyclopentyl (2R)-2-aminopropanoate: The enantiomeric form with different stereochemistry.

    Cyclopentyl (2S)-2-hydroxypropanoate: A hydroxyl analog with a hydroxyl group instead of an amino group.

Properties

IUPAC Name

cyclopentyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(9)8(10)11-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLPWWNULTZBHA-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859210-30-3
Record name cyclopentyl (2S)-2-aminopropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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